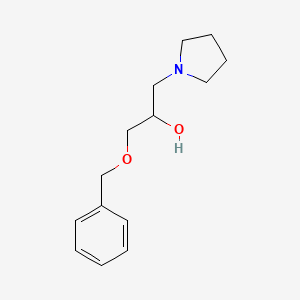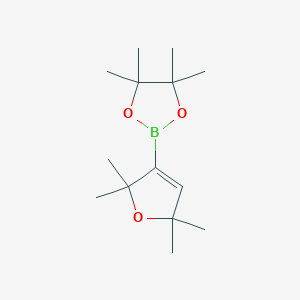
6-Pentylcyclohex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Pentylcyclohex-2-EN-1-one is an organic compound with the molecular formula C11H18O. It is a cyclohexenone derivative, characterized by a cyclohexene ring with a pentyl group attached at the 6th position and a ketone functional group at the 1st position. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentylcyclohex-2-EN-1-one can be achieved through various methods. One common approach involves the α,β-dehydrogenation of ketones via their zinc enolates using allyl-palladium catalysis. This method utilizes Zn(TMP)2 as a base and diethyl allyl phosphate as an oxidant, operating under salt-free conditions . Another method involves the cationic Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropanes and CO, which affords cyclohexenones under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized protocols to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Pentylcyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like organolithium or Grignard reagents can be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
6-Pentylcyclohex-2-EN-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 6-Pentylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pentylcyclohex-2-en-1-one
- Cyclohex-2-en-1-one
- 6-Pentyl-2-cyclohexen-1-one
Uniqueness
6-Pentylcyclohex-2-EN-1-one is unique due to its specific structural features, such as the pentyl group at the 6th position and the ketone functional group at the 1st position. These structural characteristics contribute to its distinctive chemical properties and reactivity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
63606-79-1 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
6-pentylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h6,9-10H,2-5,7-8H2,1H3 |
Clé InChI |
TXOUBVHBIDPISD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)
![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)



![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)




